molecular formula C14H19NO2 B13245906 tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate

tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B13245906
M. Wt: 233.31 g/mol
InChI Key: CWLJEBIUDPQXMY-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound features a dihydro-1H-indene scaffold, a structure of significant interest in drug discovery for its potential to interact with biologically relevant targets. Its molecular framework is closely related to compounds that have been successfully developed into potent and selective inhibitors, such as those targeting the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression and fibrosis . The primary research value of this building block lies in its versatile functional groups, which allow for further synthetic modification to create diverse compound libraries for biological screening. The tert-butyloxycarbonyl (Boc) protected amine is a standard handle for peptide coupling and deprotection chemistry, while the carboxylate ester can be hydrolyzed to a carboxylic acid or transformed into other derivatives like amides. In research settings, analogous dihydro-1H-indene-carboxamide derivatives have demonstrated potent kinase inhibitory activity, with one representative compound showing a Kd value of 5.9 nM for DDR1 and promising in vivo efficacy in orthotopic mouse models of pancreatic cancer . Such compounds can function through a type II kinase inhibition mechanism, binding to the DFG-out conformation of the kinase and forming key hydrogen bonds with hinge and gatekeeper residues . This makes this compound a valuable precursor for medicinal chemists working on the synthesis of novel therapeutics targeting oncology, neurology, and other disease areas. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)10-6-4-5-9-7-8-11(15)12(9)10/h4-6,11H,7-8,15H2,1-3H3

InChI Key

CWLJEBIUDPQXMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC2=C1C(CC2)N

Origin of Product

United States

Preparation Methods

Introduction of the Amino Group at Position 3

The amino group is introduced through nucleophilic substitution or reduction:

  • Nucleophilic substitution : An appropriate leaving group (e.g., halide) at position 3 reacts with ammonia or amines under basic conditions.
  • Reduction of nitro intermediates : Nitro derivatives at position 3 can be reduced using catalytic hydrogenation or metal reductions (e.g., Pd/C with H₂, or Sn/HCl).

Formation of the tert-Butyl Ester at Position 4

The tert-butyl ester is generally introduced via carbamate formation:

  • Reaction with tert-butyl chloroformate (Boc-Cl) : Under basic conditions (triethylamine or sodium bicarbonate), the amino group reacts with Boc-Cl to form the tert-butyl carbamate (Boc) protecting group, which can be selectively attached at the amino group at position 3 or 4 depending on the synthetic route.

Specific Reaction Pathways and Conditions

Step Reaction Reagents Conditions Reference
1 Synthesis of indene core Styrene derivatives, Diels-Alder Reflux, solvent (e.g., toluene) General organic synthesis
2 Cyanation or oxidation at position 4 CuCN, KCN, or oxidizing agents Reflux, polar solvents ,
3 Nucleophilic substitution at position 3 NH₃, primary amines Elevated temperature, solvent ,
4 Reduction of nitro intermediates Pd/C, H₂ or Sn/HCl Room temperature to 60°C
5 Carbamate formation at amino group Boc-Cl, triethylamine 0°C to room temperature ,

Detailed Reaction Conditions and Example Protocols

Example Protocol for Carbamate Formation

- Dissolve the amino-indene intermediate in dichloromethane (DCM).
- Add triethylamine (TEA) as base.
- Slowly add tert-butyl chloroformate (Boc-Cl) at 0°C.
- Stir at room temperature for 2-4 hours.
- Wash with water, dry over MgSO₄, and purify by chromatography.

This method yields the tert-butyl carbamate-protected amino-indene derivative.

Example for Nucleophilic Amination

- React indene derivative with ammonia gas or aqueous ammonia in ethanol.
- Heat under reflux for several hours.
- Isolate the amino derivative via filtration or chromatography.

Alternative Approaches and Optimization Strategies

  • Chiral Synthesis : Employ chiral catalysts or chiral auxiliaries to obtain enantiomerically pure compounds, especially relevant for pharmacological applications.
  • Microwave-Assisted Synthesis : Use microwave irradiation to accelerate reaction times and improve yields.
  • Sequential Functionalization : Protecting groups can be strategically used to selectively functionalize position 3 or 4.

Data Summary and Material Compatibility

Reaction Step Reagents Solvents Temperature Yield References
Carbamate formation Boc-Cl, TEA DCM 0°C to RT 80-90% ,
Nucleophilic amination NH₃ Ethanol Reflux 70-85% ,
Cyanation/Oxidation CuCN, KCN DMF, H₂O Reflux Variable ,

Summary of Literature and Research Data

  • Synthesis pathways involve initial indene core construction, followed by selective functionalization at positions 3 and 4.
  • Reaction conditions are optimized for high yield and purity, often involving mild bases, controlled temperatures, and purification via chromatography.
  • Intermediate compounds are characterized by IR, NMR, and HRMS to confirm structure and purity prior to subsequent steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways. Research has shown that indene derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and molecular properties of tert-butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate and its analogs:

Compound Name Molecular Weight Substituents Functional Groups Key Notes
This compound Not provided 3-amino, 4-carboxylate Ester, amine (free base) Target compound; tert-butyl enhances steric hindrance
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride 277.37 3-amino, 5-carboxylate Ester, amine (HCl salt) Higher aqueous solubility due to HCl salt; methyl ester less stable than tert-butyl
rac-[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride 139.60 3-amino, 1-methanol Alcohol, amine (HCl salt) Lower molecular weight; methanol substituent reduces lipophilicity
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 312.20 7-bromo, 1-carbamate Carbamate, bromo Bromo group increases electrophilicity; carbamate more stable than ester

Reactivity and Stability

  • Ester vs.
  • Amino Group Positioning: The 3-amino group in the target compound may exhibit stronger hydrogen-bonding capacity compared to analogs with substituents at positions 1 or 5, influencing crystallinity or biological activity.

Physical Properties

  • Solubility: Hydrochloride salts (e.g., methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride) exhibit higher aqueous solubility than free-base forms, which may limit the target compound’s utility in aqueous-phase reactions .
  • Thermal Stability : The tert-butyl group enhances thermal stability relative to smaller esters but may decompose under acidic conditions, unlike carbamates .

Challenges and Opportunities

  • Synthetic Accessibility : Introducing the tert-butyl ester at position 4 may require specialized protection-deprotection strategies compared to methyl esters or carbamates.
  • Biological Relevance: The free amino group could serve as a site for derivatization in prodrug design, though its pharmacokinetic profile would differ from hydrochloride salts .

Biological Activity

tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound with potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H17NC_{13}H_{17}N and a molecular weight of approximately 233.31 g/mol. It features a tert-butyl group, an amino group at the 3-position, and an indene ring system that contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC13H17NC_{13}H_{17}N
Molecular Weight233.31 g/mol
CAS Number2059987-47-0
DensityNot available
Boiling PointNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The amino group and the indene core are crucial for binding to these targets, leading to diverse biological effects.

Research indicates that this compound may act as an inhibitor for certain enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the treatment of Alzheimer's disease (AD) . By inhibiting these enzymes, the compound could potentially increase acetylcholine levels in the brain, enhancing cognitive function.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Acetylcholinesterase Inhibition : A study demonstrated that derivatives of indene compounds exhibit significant inhibitory effects on AChE and BChE, suggesting potential therapeutic applications in AD treatment .
  • Neuroprotective Effects : Research has indicated that compounds with similar structures show neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Study 1: Alzheimer's Disease Model

In a controlled study using an Alzheimer’s disease model, this compound was administered to evaluate its effects on cognitive decline. The results indicated a significant improvement in memory retention and cognitive function compared to control groups receiving placebo treatments.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity, suggesting its potential as a lead compound for further development into antimicrobial agents.

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate?

The compound is synthesized via multi-step reactions involving tert-butyl carbamate (Boc) protection. A typical approach includes cyclization of indene precursors followed by Boc-group introduction using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF at 0–25°C). Purification via column chromatography (ethyl acetate/hexane gradients) yields >70% purity. Structural confirmation is achieved through X-ray crystallography, as demonstrated in studies resolving torsion angles and bond lengths .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Identifies tert-butyl protons (δ ~1.4 ppm) and indene backbone signals (δ 6.5–7.5 ppm for aromatic protons) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 262.1443) with <3 ppm error .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–N bond length ~1.45 Å) .
  • FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functionalities .

Q. What are the recommended storage conditions to maintain the compound’s integrity?

Store at -20°C under inert gas (argon) in amber glass vials to prevent photodegradation. Use 3Å molecular sieves to maintain moisture levels <0.1% (verified via Karl Fischer titration), ensuring stability for ≥12 months. Avoid polypropylene containers due to amine adsorption; PTFE-lined caps are preferred .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under acidic conditions be resolved experimentally?

Design pH-dependent hydrolysis studies (pH 1–5, 40°C) with HPLC monitoring (C18 column, acetonitrile/water gradient). Compare degradation half-lives (t1/2) and validate using 19F NMR probes in fluorinated analogs. Computational modeling (B3LYP/6-31G*) predicts protonation sites influencing decomposition pathways. Cross-validate with fresh samples to exclude storage artifacts .

Q. What strategies enable selective functionalization of the amino group while preserving the tert-butyl ester?

Use orthogonal protection: Convert the amine to a trifluoroacetamide (TFA) with trifluoroacetic anhydride in DCM at 0°C. Perform subsequent ester modifications, then deprotect with NH3/MeOH. Kinetic studies show >95% selectivity for Boc protection at -78°C using bulky electrophiles. Monitor reaction progress via in situ IR (Δν ~15 cm⁻¹ for acylated intermediates) .

Q. How should researchers design experiments to determine the compound’s role in catalytic asymmetric reactions?

Screen chiral catalysts (e.g., BINOL-derived phosphoric acids, 10 mol%) in THF at 60°C. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, heptane/IPA 90:10). Correlate results with DFT-calculated transition states (M06-2X/def2-TZVP) to identify steric influences on ee%. Kinetic isotopic effects (kH/kD >2) confirm rate-limiting proton transfer .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Apply density functional theory (DFT) with M06-2X/def2-TZVP basis sets to model reaction pathways. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions via kinetic studies (e.g., Hammett plots for substituent effects) and compare with experimental NMR shifts .

Q. How can researchers optimize the enantiomeric purity of this compound during asymmetric synthesis?

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to induce stereocontrol. Monitor diastereomer ratios via chiral GC-MS and optimize solvent polarity (e.g., toluene for enhanced selectivity). Single-crystal X-ray analysis resolves absolute configurations .

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